(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one
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Overview
Description
(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through aldol condensation or similar reactions, ensuring the (E)-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogenation using bromine (Br2), nitration using nitric acid (HNO3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated ketones or alcohols
Substitution: Introduction of halogens, nitro groups, or other functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
Lemon Balm Compounds: Contains bioactive compounds like rosmarinic acid, which have antioxidant and antimicrobial properties.
Uniqueness
(2E)-3-(2,6-dichlorophenyl)-1-{2-methylimidazo[1,2-a]pyridin-3-yl}prop-2-en-1-one is unique due to its specific combination of a dichlorophenyl group and a methylimidazo[1,2-a]pyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-17(21-10-3-2-7-16(21)20-11)15(22)9-8-12-13(18)5-4-6-14(12)19/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGXSQQTGMPLIK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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